N~4~,N~5~-BIS(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 4-bromobenzoyl chloride with 1-methyl-1H-pyrazole-4,5-dicarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pyrazole ring play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-bromophenyl)urea: Shares the bromophenyl groups but has a different core structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is used in antimicrobial and anticancer research.
Tris(4-bromophenyl)amine: Contains three bromophenyl groups and is used in the synthesis of luminescent polymers.
Uniqueness
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific combination of bromophenyl groups and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-N,4-N-bis(4-bromophenyl)-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4O2/c1-24-16(18(26)23-14-8-4-12(20)5-9-14)15(10-21-24)17(25)22-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISBJXUARWJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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